molecular formula C9H12O4S B6173455 (4-methanesulfonyl-3-methoxyphenyl)methanol CAS No. 694481-07-7

(4-methanesulfonyl-3-methoxyphenyl)methanol

Cat. No.: B6173455
CAS No.: 694481-07-7
M. Wt: 216.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methanesulfonyl-3-methoxyphenyl)methanol is a chemical compound with the molecular formula C9H12O4S and a molecular weight of 216.3 g/mol. This compound has recently gained attention among scientists due to its potential implications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methanesulfonyl-3-methoxyphenyl)methanol typically involves the reaction of 4-methanesulfonyl-3-methoxybenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol. The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the aldehyde group to the corresponding alcohol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Methanesulfonyl-3-methoxyphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: 4-Methanesulfonyl-3-methoxybenzaldehyde or 4-methanesulfonyl-3-methoxybenzoic acid.

    Reduction: 4-Methanesulfonyl-3-methoxyphenylmethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Methanesulfonyl-3-methoxyphenyl)methanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-methanesulfonyl-3-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s methoxy and methanesulfonyl groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-Methanesulfonyl-3-methoxyphenyl)boronic acid: Shares the methanesulfonyl and methoxy groups but differs in the presence of a boronic acid group.

    4-Fluoro-3-methoxyphenylboronic acid: Similar in structure but contains a fluorine atom instead of the methanesulfonyl group.

    3-Methoxypyridine-4-boronic acid: Contains a methoxy group and a boronic acid group but has a pyridine ring instead of a benzene ring.

Uniqueness

(4-Methanesulfonyl-3-methoxyphenyl)methanol is unique due to the presence of both methanesulfonyl and methoxy groups, which confer distinct chemical and biological properties.

Properties

CAS No.

694481-07-7

Molecular Formula

C9H12O4S

Molecular Weight

216.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.